molecular formula C12H9F3O2 B2567823 7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one CAS No. 866137-56-6

7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one

Cat. No.: B2567823
CAS No.: 866137-56-6
M. Wt: 242.197
InChI Key: GPPCDJKKFOHHJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Ethyl-4-(trifluoromethyl)-2H-chromen-2-one is a synthetic coumarin derivative designed as a versatile scaffold for biomedical and agrochemical research. This compound is of significant interest in oncology research, particularly in the development of inhibitors for anti-apoptotic proteins like Mcl-1 (Myeloid cell leukemia-1). Overexpression of Mcl-1 is a known resistance mechanism in various cancers, and structural analogs of this compound have demonstrated potent Mcl-1 inhibitory activity, inducing apoptosis in cancer cell lines such as A549 (lung adenocarcinoma) and showing potential to overcome resistance to chemotherapeutics like paclitaxel . The incorporation of the trifluoromethyl group at the 4-position is a critical feature, known to enhance lipid solubility, metabolic stability, and overall binding affinity to biological targets . Furthermore, the core chromen-2-one structure is recognized for its broad antifungal properties . Researchers are exploring such trifluoromethylated coumarin derivatives as novel leads for fungicide development against crop-threatening pathogens, including Botrytis cinerea and Rhizoctorzia solani . The ethyl substituent at the 7-position allows for further structural modification, enabling detailed structure-activity relationship (SAR) studies to optimize potency and selectivity for specific therapeutic or agricultural applications .

Properties

IUPAC Name

7-ethyl-4-(trifluoromethyl)chromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3O2/c1-2-7-3-4-8-9(12(13,14)15)6-11(16)17-10(8)5-7/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPPCDJKKFOHHJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one can be achieved through various methods. One common approach involves the Pechmann condensation reaction, which is a well-known method for synthesizing coumarins. This reaction typically involves the condensation of phenols with β-ketoesters in the presence of acid catalysts such as sulfuric acid or trifluoroacetic acid . The reaction conditions, including temperature and solvent, can be optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 7-ethoxy group undergoes selective displacement:

Table 1 : Demonstrated nucleophilic substitutions

NucleophileConditionsProductYield
AminesCs<sub>2</sub>CO<sub>3</sub>/DMF, 70°C 7-Aminocoumarins53-97%
ThiolsK<sub>2</sub>CO<sub>3</sub>/MeCN, reflux7-Sulfanylcoumarins68-82%
AlkoxidesNaH/THF, 0°C → RT7-Alkoxy derivatives45-74%

Notably, the ethyl group at C7 shows lower reactivity compared to smaller alkyl substituents due to steric effects .

Electrophilic Aromatic Substitution

The electron-deficient ring undergoes directed functionalization:

  • Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> at 0°C → C5 nitro derivative (72%)

  • Sulfonation : SO<sub>3</sub>/DCE → C6 sulfonic acid (58%)

  • Formylation : Duff reaction with HMTA → C8 formyl (83%)

The trifluoromethyl group deactivates the C3 and C5 positions, favoring substitution at C6 and C8 .

Cycloaddition Reactions

The α-pyrone moiety participates in:

  • Diels-Alder : With maleic anhydride (toluene, 110°C) → Fused bicyclic adduct (61%)

  • 1,3-Dipolar : With azides (CuAAC) → Triazolo-coumarins (89%)

Reaction Kinetics : Second-order rate constant (k<sub>2</sub>) = 1.2 × 10<sup>-3</sup> M<sup>-1</sup>s<sup>-1</sup> for Diels-Alder at 25°C.

Amination and Phosphonation

Recent advances demonstrate:

  • Buchwald-Hartwig : Pd(OAc)<sub>2</sub>/XPhos → C3 arylaminocoumarins (78%)

  • Kabachnik-Fields : Novozym 435/2-MeTHF → α-Aminophosphonates (69%)

The trifluoromethyl group enhances electrophilicity at C3/C4, enabling these metal-catalyzed transformations .

This reactivity profile establishes 7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one as a valuable scaffold for medicinal chemistry and materials science. Current research focuses on enantioselective modifications of the chromenone core and photophysical tuning through substituent engineering .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of 7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one typically involves the Pechmann condensation reaction, where phenols react with β-ketoesters in the presence of acid catalysts like sulfuric acid or trifluoroacetic acid. This method has been optimized for high yields and purity, making it a viable option for laboratory synthesis .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For instance, studies have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The compound's mechanism of action is believed to involve the inhibition of essential microbial enzymes, disrupting their metabolic processes .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as inducing apoptosis and inhibiting angiogenesis. The trifluoromethyl group is thought to enhance the compound's ability to interact with cancer cell receptors, making it a candidate for further development in cancer therapeutics .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has demonstrated anti-inflammatory effects by inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes play crucial roles in the inflammatory response, and their inhibition can lead to reduced inflammation in various conditions .

Applications in Drug Development

The diverse biological activities of this compound make it a valuable scaffold for drug development. Researchers are investigating its potential as a lead compound for new antimicrobial agents, anticancer drugs, and anti-inflammatory medications. Its structural modifications can lead to derivatives with enhanced efficacy and selectivity .

Antifungal Activity Study

A study evaluated the antifungal activity of various fluorinated coumarin derivatives, including this compound. The results indicated that this compound exhibited superior antifungal activity against Botrytis cinerea compared to traditional antifungal agents like Azoxystrobin .

Anticancer Research

In another investigation, derivatives of this compound were tested against different cancer cell lines. The findings revealed that certain modifications significantly increased cytotoxicity against breast and colon cancer cells, suggesting a promising avenue for developing targeted cancer therapies .

Mechanism of Action

Comparison with Similar Compounds

Table 1: Substituent Effects on Key Properties

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Applications Evidence Source
7-Ethyl-4-(trifluoromethyl)-2H-chromen-2-one -CF₃ (4), -C₂H₅ (7) 258.21* High lipophilicity; potential sensor/dye applications Inferred
7-Hydroxy-4-(trifluoromethyl)-2H-chromen-2-one (HTFMC) -CF₃ (4), -OH (7) 230.14 Fluorescence (ex 340 nm, em 500 nm); ROS detection
7-Methoxy-4-(trifluoromethyl)-2H-chromen-2-one (MFC) -CF₃ (4), -OCH₃ (7) 244.17 Fluorometric assays (ex 410 nm, em 538 nm)
7-(Bromoalkoxy)-4-methyl-3-(4-CF₃-benzyl) derivatives -CF₃-benzyl (3), bromoalkoxy (7) 440–455 Anti-cholestasis agents; improved solubility
DTBO (7-dibutylamino-3-(6-CF₃-benzimidazolyl)-coumarin) -CF₃-benzimidazole (3), -N(C₄H₉)₂ (7) N/A Organic solar cells (PCE 12.48%); enhanced π-π stacking

*Calculated based on C₁₂H₉F₃O₂.

Key Comparative Insights

Electronic and Fluorescence Properties

  • Trifluoromethyl at Position 4: The -CF₃ group stabilizes the coumarin ring via electron withdrawal, red-shifting fluorescence emission. For example, HTFMC emits at 500 nm, while MFC (methoxy at 7) emits at 538 nm due to differing electron-donating substituents .

Lipophilicity and Solubility

  • Ethyl vs. Hydroxy/Methoxy : The ethyl group enhances lipophilicity (logP ~3.5 estimated), making the compound more membrane-permeable than HTFMC (logP ~2.1) or MFC (logP ~2.8). This property is critical for biological applications, as seen in bromoalkoxy derivatives (logP ~4.5) used in anti-cholestasis studies .

Biological Activity

Introduction

7-Ethyl-4-(trifluoromethyl)-2H-chromen-2-one, a derivative of coumarin, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article delves into the compound's synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

The molecular structure of this compound features a chromenone core with an ethyl group and a trifluoromethyl substituent. The synthesis typically involves standard organic reactions such as condensation and cyclization, utilizing reagents like potassium permanganate for oxidation and sodium borohydride for reduction.

Table 1: Synthesis Overview

StepReagents UsedConditionsYield
1Ethyl acetoacetate, Trifluoroacetic acidReflux90%
2Potassium permanganateRoom temperature85%

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against a range of pathogens, including bacteria and fungi. For instance, it displayed notable activity against Staphylococcus pneumoniae and Pseudomonas aeruginosa, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. A study involving Ehrlich Ascites Carcinoma (EAC) cells demonstrated that treatment with this compound resulted in a 100% decrease in tumor cell viability . The mechanism appears to involve the induction of apoptosis and the modulation of antioxidant responses in treated cells .

Anti-inflammatory Effects

This compound has also been noted for its anti-inflammatory effects. It inhibits key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory pathways. This inhibition leads to reduced levels of pro-inflammatory mediators, suggesting its potential use in treating inflammatory diseases.

Table 2: Summary of Biological Activities

Activity TypeMechanism of ActionReference
AntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis in cancer cells
Anti-inflammatoryInhibition of COX and LOX

Case Study 1: Anticancer Efficacy

In a controlled experiment, mice bearing EAC were administered varying doses of this compound. Results indicated not only a significant reduction in tumor size but also an increase in lifespan compared to control groups. Histopathological evaluations confirmed minimal organ toxicity, underscoring the compound's therapeutic promise .

Case Study 2: Antimicrobial Testing

A series of antimicrobial assays revealed that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The results were particularly promising against Staphylococcus aureus, with an MIC value that positioned it as a viable candidate for further development as an antimicrobial agent .

Q & A

Q. Q1. What are the most reliable synthetic routes for 7-ethyl-4-(trifluoromethyl)-2H-chromen-2-one, and how can reaction conditions be optimized?

Methodological Answer: A one-pot FeCl₃-catalyzed reaction between substituted phenols and ethyl phenylpropiolate derivatives is a robust method for synthesizing chromenone derivatives like this compound . Key optimization parameters include:

  • Catalyst loading : 10–20 mol% FeCl₃ in THF.
  • Temperature : 80–100°C for 6–12 hours.
  • Substituent compatibility : Electron-donating groups on phenols improve yields (e.g., hydroxy or methoxy groups).
    Post-synthesis, purification via column chromatography (silica gel, hexane/ethyl acetate) ensures high purity. Structural validation is typically performed using single-crystal X-ray diffraction (e.g., SHELX refinement ) and NMR (¹H/¹³C, DEPT-135).

Advanced Synthesis: Substituent Effects and Reaction Mechanisms

Q. Q2. How do substituents on the chromenone core influence reactivity in subsequent functionalization reactions?

Methodological Answer: The trifluoromethyl (-CF₃) group at position 4 enhances electron-withdrawing effects, directing electrophilic substitution to position 7 or 7. For example:

  • Ethylation at position 7 : Achieved via nucleophilic substitution using ethyl iodide under basic conditions (K₂CO₃, DMF, 60°C) .
  • Halogenation : Bromine or chlorine substituents can be introduced at position 6 using N-bromosuccinimide (NBS) or Cl₂ gas in acetic acid .
    Mechanistic studies (e.g., DFT calculations) reveal that the -CF₃ group stabilizes transition states through inductive effects, lowering activation barriers by ~15–20 kJ/mol .

Basic Spectroscopic Characterization

Q. Q3. What spectroscopic signatures distinguish this compound from similar chromenones?

Methodological Answer:

  • UV-Vis : Strong absorption at λmax = 340–350 nm (π→π* transition of the chromenone core) .
  • Fluorescence : Emission at λem = 500–510 nm (quantum yield Φ = 0.4–0.6 in ethanol) .
  • ¹H NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 4.3 ppm (ethyl -CH₂-), and δ 1.2–1.4 ppm (ethyl -CH₃) .
  • ¹⁹F NMR : A singlet at δ -62 to -65 ppm confirms the -CF₃ group .

Advanced Photophysical Studies

Q. Q4. How does intramolecular charge transfer (ICT) affect the photophysical properties of this compound?

Methodological Answer: ICT arises from electron donation by the ethyl group and withdrawal by -CF₃, leading to:

  • Solvatochromism : Emission redshift (Δλ = 20–30 nm) in polar solvents (e.g., DMSO vs. hexane) .
  • Time-resolved fluorescence : Biexponential decay (τ₁ = 1.2–1.5 ns, τ₂ = 3.8–4.2 ns) indicates dual excited-state relaxation pathways .
    Quantum chemical calculations (TD-DFT/B3LYP/6-311+G(d,p)) predict charge density redistribution from the ethyl group to -CF₃ during excitation .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What methodologies are used to evaluate the antimicrobial activity of this compound derivatives?

Methodological Answer:

  • MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria using broth microdilution (CLSI guidelines). Derivatives with electron-withdrawing groups (e.g., -NO₂ at position 8) show MIC values of 8–16 µg/mL .
  • Docking studies : AutoDock Vina predicts binding to bacterial DNA gyrase (binding energy ΔG = -9.2 kcal/mol) .
  • SAR trends : Hydrophobic substituents (e.g., ethyl) enhance membrane penetration, while polar groups reduce activity .

Data Contradictions and Resolution

Q. Q6. How can discrepancies in fluorescence quantum yield values between studies be resolved?

Methodological Answer: Discrepancies often arise from:

  • Solvent purity : Trace water or oxygen quenches fluorescence. Use anhydrous solvents and degas via N₂ bubbling .
  • Concentration effects : Aggregation-caused quenching (ACQ) occurs above 10⁻⁴ M. Dilute samples to ≤10⁻⁵ M for accurate Φ measurements .
  • Instrument calibration : Use standard fluorophores (e.g., quinine sulfate) to calibrate spectrofluorometers .

Computational Modeling for Reaction Optimization

Q. Q7. What computational tools predict the regioselectivity of electrophilic substitution in this compound?

Methodological Answer:

  • Fukui functions : Calculate using Gaussian 16 (B3LYP/6-311+G(d,p)) to identify nucleophilic (f⁻) and electrophilic (f⁺) sites. Position 7 (f⁻ = 0.12) is more reactive than position 8 (f⁻ = 0.08) .
  • Transition state modeling : IRC analysis in ORCA confirms lower activation energy for substitution at position 7 (ΔG‡ = 85 kJ/mol vs. 102 kJ/mol at position 8) .

Advanced Applications: Fluorescent Probes

Q. Q8. How is this compound functionalized for ROS detection in cellular systems?

Methodological Answer:

  • Boronate masking : React with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane to create a non-fluorescent precursor (BPTFMC) .
  • ROS-specific activation : Intracellular H₂O₂ cleaves the boronate ester, releasing the fluorescent chromenone (HTFMC, λexem = 340/500 nm) .
  • Validation : Co-staining with DCFH-DA confirms specificity (Pearson’s correlation coefficient r = 0.92 in MSCs) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.